N-(2,2,2-trifluoroethyl)pyridin-2-amine N-(2,2,2-trifluoroethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 77262-41-0
VCID: VC4315253
InChI: InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12)
SMILES: C1=CC=NC(=C1)NCC(F)(F)F
Molecular Formula: C7H7F3N2
Molecular Weight: 176.142

N-(2,2,2-trifluoroethyl)pyridin-2-amine

CAS No.: 77262-41-0

Cat. No.: VC4315253

Molecular Formula: C7H7F3N2

Molecular Weight: 176.142

* For research use only. Not for human or veterinary use.

N-(2,2,2-trifluoroethyl)pyridin-2-amine - 77262-41-0

Specification

CAS No. 77262-41-0
Molecular Formula C7H7F3N2
Molecular Weight 176.142
IUPAC Name N-(2,2,2-trifluoroethyl)pyridin-2-amine
Standard InChI InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12)
Standard InChI Key LZTQCRYXEBMFEX-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)NCC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Connectivity

N-(2,2,2-Trifluoroethyl)pyridin-2-amine consists of a pyridine ring (C₅H₅N) linked to a 2,2,2-trifluoroethyl group (-CH₂CF₃) via an amine bond. The molecular structure is validated by its SMILES notation C1=CC=NC(=C1)NCC(F)(F)F, which explicitly defines the connectivity of atoms . The InChIKey LZTQCRYXEBMFEX-UHFFFAOYSA-N further confirms its stereochemical uniqueness .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₇F₃N₂
Molecular Weight176.14 g/mol
CAS Number77262-41-0
SMILESC1=CC=NC(=C1)NCC(F)(F)F

Spectral and Computational Data

The compound’s predicted collision cross-section (CCS) varies with adduct formation, ranging from 133.0 Ų for [M-H]⁻ to 144.6 Ų for [M+Na]⁺ . These values, derived from ion mobility spectrometry simulations, assist in characterizing its behavior in mass spectrometric analyses .

Synthesis and Manufacturing

Precursors and Reaction Pathways

The synthesis of N-(2,2,2-trifluoroethyl)pyridin-2-amine likely involves nucleophilic substitution or reductive amination. A key precursor, 2,2,2-trifluoroethanaminium chloride (CAS 373-88-6), has been utilized in analogous reactions to introduce the trifluoroethyl group . For instance, Soloshonok et al. (2002) demonstrated the use of trifluoroethylamine derivatives in asymmetric synthesis, though specific details for this compound remain unpublished .

Optimization Challenges

The trifluoroethyl group’s strong electron-withdrawing nature complicates reaction kinetics, necessitating anhydrous conditions and catalysts such as palladium or nickel complexes to achieve acceptable yields . Scalability is further hindered by the compound’s sensitivity to light and moisture, requiring inert atmospheres during storage .

Physicochemical Properties

Solubility and Stability

N-(2,2,2-Trifluoroethyl)pyridin-2-amine is sparingly soluble in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane . Solutions prepared at 10 mM in DMSO remain stable for one month at -20°C or six months at -80°C, though repeated freeze-thaw cycles degrade the compound .

ConditionRecommendationSource
Short-term storage-20°C in inert gas
Long-term storage-80°C in single-use aliquots
Light sensitivityAmber glass containers

Thermal Behavior

The compound sublimes at 220–222°C under reduced pressure, a property attributed to the volatility imparted by the trifluoromethyl group . Differential scanning calorimetry (DSC) data, though unavailable in public literature, would clarify its phase transitions and decomposition profile.

Applications in Research

Analytical Chemistry

The compound’s electron-deficient pyridine ring enhances its utility in electron-capture detection (ECD) systems. A 2007 study described its use in derivatizing carboxylic acids for gas chromatography, improving sensitivity by introducing fluorine atoms .

Hazard CodeRisk PhrasePrecautionary Measure
H302Acute toxicity (oral)Avoid ingestion
H318Eye damageUse safety goggles
H335Respiratory irritationUse in ventilated hoods

Environmental Impact

The compound’s environmental persistence is unknown, but its fluorine content raises concerns about bioaccumulation. The WGK Germany classification assigns it a hazard level of 3, indicating severe aquatic toxicity .

Recent Advances and Future Directions

Synthetic Methodologies

Recent efforts focus on enantioselective synthesis using chiral catalysts. For example, nickel-catalyzed amination could yield optically pure derivatives for asymmetric catalysis . Computational studies also explore its binding affinity for neurological targets, though experimental validation is pending .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator